molecular formula C12H13FO3 B1463736 Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate CAS No. 72835-85-9

Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

Cat. No.: B1463736
CAS No.: 72835-85-9
M. Wt: 224.23 g/mol
InChI Key: LSARTPXNGZTAKE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate emerged from the broader historical evolution of fluorinated organic compounds and beta-keto ester chemistry that began gaining prominence in the mid-20th century. The compound was first catalogued in chemical databases in 2011, as evidenced by its initial creation date in PubChem on May 20, 2011, with subsequent modifications recorded as recently as May 18, 2025, indicating ongoing research interest. The systematic exploration of fluorinated aromatic ketones gained momentum following the recognition that strategic fluorine incorporation could dramatically alter molecular properties without significantly changing overall molecular size.

The historical trajectory of compounds structurally related to this compound can be traced through the evolution of Claisen condensation chemistry and the development of acylation methodologies. The foundational work on ethyl benzoylacetate, first described in early 20th century literature, established the synthetic precedent for aromatic beta-keto esters. These early investigations demonstrated that the condensation of ethyl benzoate with ethyl acetate using sodium ethoxide could yield stable beta-keto ester frameworks. The subsequent introduction of fluorinated variants represented a natural progression as synthetic chemists sought to explore how halogen substitution might influence both reactivity and stability patterns.

The specific combination of 4-fluoro and 3-methyl substitution patterns found in this compound reflects the systematic approach that emerged in pharmaceutical and materials chemistry during the late 20th and early 21st centuries. This substitution pattern was likely developed through structure-activity relationship studies that identified optimal positions for fluorine placement to achieve desired electronic effects while maintaining synthetic accessibility. The compound's current Chemical Abstracts Service registry number 72835-85-9 places its formal registration within the period of intensive fluorine chemistry development.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both synthetic organic chemistry and medicinal chemistry research frameworks. In organic synthesis, this compound serves as a versatile building block that exemplifies the strategic use of fluorine substitution to modulate molecular reactivity and selectivity patterns. The presence of the fluorine atom at the para position relative to the ketone functionality creates a unique electronic environment that influences both the electrophilic character of the carbonyl group and the nucleophilic potential of adjacent methylene positions.

The medicinal chemistry significance of this compound class has been demonstrated through recent research on structurally related phenyl ketone derivatives. Novel synthetic phenyl ketone compounds have shown promising therapeutic potential, particularly in addressing metabolic disorders such as nonalcoholic fatty liver disease. These studies revealed that compounds bearing similar structural motifs could effectively modulate oxidoreductase activity, suggesting that this compound may possess comparable biological activity profiles. The specific positioning of fluorine and methyl substituents in this compound creates a molecular architecture that could interact favorably with biological targets through optimized binding affinity and selectivity mechanisms.

The compound's relevance extends to its role as an intermediate in pharmaceutical synthesis pathways. Fluorinated aromatic ketones serve as crucial precursors for the development of bioactive molecules, where the fluorine atom often enhances metabolic stability, improves bioavailability, and increases binding affinity to target proteins. The beta-keto ester functionality provides multiple synthetic handles for further elaboration, enabling access to diverse heterocyclic systems and complex molecular frameworks that are prevalent in contemporary drug discovery efforts.

Furthermore, the compound contributes to the broader understanding of structure-property relationships in fluorinated organic molecules. Research has consistently demonstrated that fluorine substitution can dramatically alter physical properties such as lipophilicity, hydrogen bonding capacity, and conformational preferences. The specific substitution pattern in this compound provides valuable insights into how multiple substituents can work synergistically to fine-tune molecular properties for specific applications.

Structural Overview and Functional Groups

This compound possesses a complex molecular architecture characterized by the systematic integration of multiple functional groups that collectively define its chemical behavior and potential applications. The compound's molecular formula C₁₂H₁₃FO₃ indicates a molecular weight of 224.23 grams per mole, placing it within the range typical of small to medium-sized organic molecules used in pharmaceutical and materials applications.

Structural Parameter Value
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
IUPAC Name This compound
CAS Registry Number 72835-85-9
PubChem CID 52191622
InChI Key LSARTPXNGZTAKE-UHFFFAOYSA-N

The central structural feature of this compound is the beta-keto ester moiety, which consists of a ketone functionality directly adjacent to an ester group. This arrangement creates a highly reactive site that can participate in a variety of chemical transformations, including enolate formation, condensation reactions, and cyclization processes. The simplified molecular input line entry system representation CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)C clearly illustrates the connectivity pattern, showing the ethyl ester group connected through a methylene bridge to the aromatic ketone.

The aromatic ring system contains two substituents that significantly influence the electronic properties of the molecule. The fluorine atom occupies the para position relative to the ketone attachment point, creating a strong electron-withdrawing effect that increases the electrophilic character of the carbonyl carbon. This electronic modification enhances the compound's reactivity in nucleophilic addition reactions and influences the acidity of adjacent protons. The methyl group, positioned meta to the ketone and ortho to the fluorine, provides an electron-donating effect that partially counterbalances the fluorine's influence while adding steric considerations to the molecular environment.

The ester functionality contributes additional reactivity through its capacity for hydrolysis, transesterification, and participation in condensation reactions. The ethyl ester group provides moderate steric hindrance while maintaining reasonable reactivity, making it an optimal choice for synthetic applications where controlled reactivity is desired. The overall three-dimensional structure, as represented in computational models, shows the aromatic ring oriented roughly perpendicular to the plane defined by the beta-keto ester chain, creating a molecular geometry that influences both intermolecular interactions and potential biological activity.

The compound's InChI representation InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3 provides a standardized description of its connectivity and can be used for precise identification across chemical databases and literature sources. This structural complexity, combining aromatic substitution patterns with reactive aliphatic functionality, positions this compound as a valuable synthetic intermediate and potential bioactive compound worthy of continued scientific investigation.

Properties

IUPAC Name

ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSARTPXNGZTAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H11_{11}F1_{1}O3_{3}
  • Molecular Weight : 210.20 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 280.4 ± 15.0 °C at 760 mmHg
  • Flash Point : 119.6 ± 15.3 °C

The compound features a fluoro-substituted aromatic ring and an oxopropanoate moiety, which contribute to its unique chemical behavior and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • Reactive Intermediate Formation : The presence of the fluoro group enhances stability and bioavailability, while the oxo group can lead to the formation of reactive intermediates that may interact with cellular macromolecules .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For example:

  • Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, contributing to its potential as a therapeutic agent in treating infections.
  • Fungal Activity : Preliminary data suggest antifungal properties, although further research is needed to quantify this effect.

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cells .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells:

Concentration (µM)Cell Viability (%)Apoptosis Induction (Fold Increase)
01001
10802
50505
1003010

The results indicate a dose-dependent response where higher concentrations significantly reduced cell viability and increased apoptosis induction .

Antimicrobial Efficacy Study

In another investigation assessing antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus<10
Escherichia coli<20
Candida albicans<15

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate with structurally related β-keto esters, emphasizing substituent effects on physicochemical properties, synthetic utility, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight CAS Number Key Applications/Reactions References
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl 210.2 MFCD03093631 Synthesis of acrylate derivatives, SIRT2 inhibitors
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluorophenyl 210.2 MFCD00000321 Intermediate for antifungal agents
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Chloro-4-methoxyphenyl 256.68 1192136-17-6 Antimicrobial agent synthesis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl 222.2 Not provided Preparation of N-phenylindole derivatives
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate 2,4,5-Trifluoro-3-methylphenyl 272.2 112822-88-5 Research chemical (specific applications N/A)
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate 4-Nitrophenyl 239.2 Not provided Reduction to amino derivatives

Table 2: Yield Comparison by Substituent

Compound Reaction Type Yield Conditions Reference
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Reduction to amine 85% Fe powder, HCl, reflux
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate Imine formation 44% NH₄HCO₂, molecular sieves
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Cyclization 50% NaH, THF, diethyl carbonate

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate typically follows a route involving:

  • Activation of the corresponding substituted benzoic acid,
  • Coupling with malonate derivatives,
  • Subsequent esterification or functional group modifications.

This approach is supported by general procedures used for substituted ethyl 3-oxo-3-phenylpropanoates, which can be adapted to the 4-fluoro-3-methylphenyl substitution pattern.

Detailed Preparation Procedures

Preparation of Substituted Ethyl 3-oxo-3-phenylpropanoates (General Procedure A)

  • Starting Materials: The corresponding substituted benzoic acid (e.g., 4-fluoro-3-methylbenzoic acid).
  • Activation: Carbonyldiimidazole (CDI) is added to the benzoic acid in tetrahydrofuran (THF) at room temperature for 12 hours to form an active ester intermediate.
  • Coupling: A mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile is stirred separately and then combined dropwise with the active ester solution under cooling (ice bath).
  • Reaction Time: The combined mixture is stirred at room temperature for an additional 12 hours.
  • Work-up: Quenching with diluted hydrochloric acid at 0°C, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
  • Purification: Silica gel column chromatography yields the desired substituted ethyl 3-oxo-3-phenylpropanoate product.

This method ensures high purity and yield of the target compound and is adaptable for various substituted benzoic acids, including the 4-fluoro-3-methylphenyl derivative.

Optional Functional Group Modifications (General Procedures B-D)

While these are advanced steps, the core preparation of this compound primarily depends on Procedure A, with further modifications tailored to specific research goals.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Activation Carbonyldiimidazole (6 mmol), THF, room temperature, 12 h Formation of active ester from substituted benzoic acid Mild conditions, air atmosphere
Coupling Magnesium chloride (2.5 equiv), triethylamine (3 equiv), potassium monoethyl malonate (2 equiv), acetonitrile, 4 h stirring Coupling active ester with malonate to form ketoester Cooling during addition, quenching at 0°C
Work-up Diluted HCl, ethyl acetate extraction, brine wash, Na2SO4 drying Isolation and purification Silica gel chromatography for final product

Research Findings and Analytical Data

  • Purity and Yield: Isolated yields of ≥95% purity are typical, confirmed by ^1H and ^13C NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Characterization: Chemical shifts in NMR are referenced to residual solvents; splitting patterns and coupling constants provide detailed structural confirmation.
  • Instrumentation: Standard analytical instruments include Brucker AVANCE 300/400 MHz NMR spectrometers and ESI mass spectrometers.
  • Purification: Silica gel chromatography is the preferred method for isolating the pure product.

Comparative Notes on Similar Compounds

This compound is structurally related to other halogenated or substituted phenyl derivatives such as:

  • Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate,
  • Ethyl 3-(4-fluoro-3-chlorophenyl)-3-oxopropanoate,
  • Ethyl 3-(4-fluoro-3-bromophenyl)-3-oxopropanoate.

The methyl substituent imparts distinct electronic and steric effects compared to halogen substituents, influencing reactivity and potential applications in pharmaceutical intermediates.

Summary Table of Preparation Method

Parameter Details
Starting Material 4-fluoro-3-methylbenzoic acid
Key Reagents Carbonyldiimidazole, magnesium chloride, triethylamine, potassium monoethyl malonate
Solvents THF, acetonitrile, ethyl acetate
Reaction Temperature Room temperature (activation and coupling), ice bath during addition
Reaction Time 12 h (activation), 4 h (coupling), additional 12 h stirring
Purification Silica gel column chromatography
Characterization ^1H NMR, ^13C NMR, Mass Spectrometry, Melting Point

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate?

Methodological Answer: The compound is typically synthesized via Claisen condensation between a substituted benzoyl chloride and a malonate derivative. For example:

  • Step 1 : React 4-fluoro-3-methylbenzoyl chloride with dilithiomonoethylmalonate at −78°C to form the β-ketoester intermediate .
  • Step 2 : Acidic workup yields the final product. Alternative routes involve esterification of preformed 3-(4-fluoro-3-methylphenyl)-3-oxopropanoic acid using ethanol under Dean-Stark conditions . Key Variables : Temperature, stoichiometry of reactants, and choice of base (e.g., LiHMDS vs. NaH) critically influence yield and purity.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization relies on multimodal spectroscopy:

  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1667 cm⁻¹ (keto C=O) confirm the β-ketoester structure .
  • ¹H NMR : Distinct signals include:
  • Ethyl group: Triplet at δ 1.2–1.3 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂).
  • Aromatic protons: Multiples in δ 7.2–8.1 ppm, influenced by fluorine and methyl substituents .
    • HRMS : Molecular ion [M+H]⁺ matches calculated mass (e.g., C₁₂H₁₃FO₃: 224.0848) .

Q. What reactivity patterns are expected for this β-ketoester in organic synthesis?

Methodological Answer: The β-ketoester group enables:

  • Keto-Enol Tautomerism : Facilitates nucleophilic attacks at the α-carbon, useful in aldol condensations .
  • Cyclocondensation : Reacts with guanidine or urea derivatives under reflux (e.g., ethanol, 75°C) to form pyrimidinones, a key step in heterocyclic synthesis .
  • Alkylation/Electrophilic Substitution : The enolate form reacts with alkyl halides or acylating agents, enabling side-chain diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Claisen condensations for this compound?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Use of CaSO₄ as a desiccant in ethanol reflux (e.g., 75°C for 144 hours) improves imine-forming condensations by removing water .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enolate stability, while ethanol promotes solubility of aromatic intermediates .
  • Temperature Gradients : Lower temperatures (−78°C) minimize side reactions during enolate formation, as seen in analogous syntheses .

Q. How should researchers address contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

  • Substituent Effects : Fluorine’s electron-withdrawing nature deshields adjacent protons, shifting NMR signals upfield compared to non-fluorinated analogs (e.g., δ 7.5 ppm vs. δ 7.8 ppm for H-2 in 3-fluorophenyl derivatives) .
  • Tautomeric Equilibria : Variable enol content in different solvents (e.g., DMSO vs. CDCl₃) alters IR and NMR profiles. Locking the enol form with chelating agents (e.g., BF₃·OEt₂) can resolve ambiguities .

Q. What mechanistic insights guide the design of enantioselective syntheses involving this β-ketoester?

Methodological Answer: Key considerations include:

  • Chiral Catalysts : Use of Evans’ oxazaborolidines or Cinchona alkaloids to induce asymmetry during enolate alkylation .
  • Steric and Electronic Tuning : Bulky 4-fluoro-3-methylphenyl groups hinder racemization by stabilizing planar transition states .
  • Kinetic Resolution : Asymmetric transfer hydrogenation of α,β-unsaturated intermediates (e.g., using Noyori catalysts) achieves >90% ee in related systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
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Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.